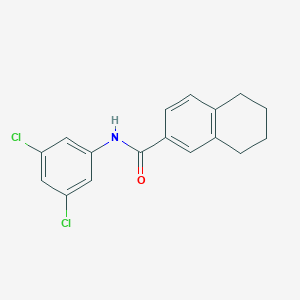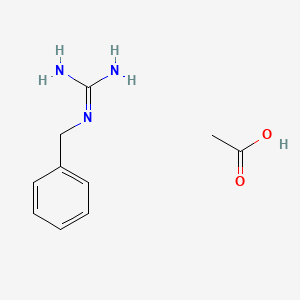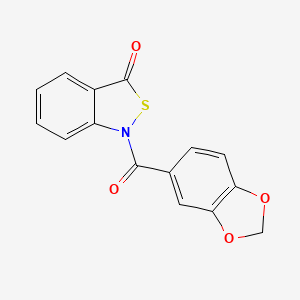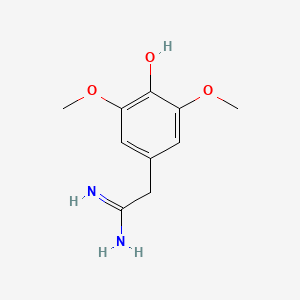
N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzamides, a class of compounds to which the given compound belongs, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Aplicaciones Científicas De Investigación
1. Electrochemical Applications
N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide derivatives have been utilized in the development of selective electrodes. For instance, a study by Saleh & Gaber (2001) described the use of a similar compound, Sulipride drug, as an electroactive material for PVC-based Zn2+-selective electrodes. This application demonstrates the potential of such compounds in electrochemical sensors.
2. Medical Chemistry and Drug Design
These compounds have significant implications in medicinal chemistry. For example, Supuran et al. (2013) studied various aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes, indicating their potential in designing drugs targeting specific enzymes. Similarly, the work by Worm et al. (2009) on cannabinoid receptor ligands showcases the versatility of these compounds in developing novel pharmaceuticals.
3. Neuroleptic Activity
The neuroleptic (antipsychotic) activity of similar benzamide derivatives has been a subject of research. Ogata et al. (1984) synthesized novel benzamides to study their dopamine receptor blockade capabilities, showing their potential in treating psychiatric disorders.
4. Enzyme Inhibition Studies
Benzamide derivatives have been extensively studied for their enzyme inhibition properties. For instance, Ulus et al. (2013) synthesized novel acridine sulfonamide compounds and investigated their inhibition of carbonic anhydrase isoforms, highlighting their potential use in biomedical research and drug development.
5. Insecticidal Activity
Certain benzamide derivatives exhibit insecticidal properties. Tohnishi et al. (2005) discussed the development of Flubendiamide, a novel insecticide with a unique chemical structure, showcasing the agricultural applications of these compounds.
6. Fluorimetric Probes in Biochemistry
These compounds can enhance the fluorescence of certain ions, as shown by Faridbod et al. (2009), who demonstrated the use of Glibenclamide, a similar compound, to enhance the fluorescence of erbium ions. This application is crucial in biochemical analysis and diagnostics.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-phenylethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14(15-8-4-2-5-9-15)19-23(21,22)13-12-18-17(20)16-10-6-3-7-11-16/h2-11,14,19H,12-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDLPAQXEWGMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)
methanone](/img/structure/B2724314.png)




![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)

![N-allyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2724324.png)
![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)
![N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724330.png)
![N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724333.png)
![N-(2-Phenylethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2724334.png)
